molecular formula C8H5N3O2 B091601 5-ニトロキノキサリン CAS No. 18514-76-6

5-ニトロキノキサリン

カタログ番号: B091601
CAS番号: 18514-76-6
分子量: 175.14 g/mol
InChIキー: WZBOWHSZOCPDMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Nitroquinoxaline is a useful research compound. Its molecular formula is C8H5N3O2 and its molecular weight is 175.14 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Nitroquinoxaline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128768. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Nitroquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitroquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

合成と反応性

キノキサリンは、5-ニトロキノキサリンなどの誘導体を含め、重要な化学部分として台頭し、幅広い物理化学的および生物学的活性を示しており、広範囲にわたる研究の対象となっています . 過去数十年で、キノキサリン骨格を利用した、数多くの生物活性分子の設計と開発に関する多くの論文が発表されています .

生体医用アプリケーション

キノキサリン誘導体は、ナフタレン環の炭素原子の一部を窒素原子で置き換えた、重要なヘテロ環化合物です . その分子式はC8H6N2であり、ベンゼンとピラジンという2つの芳香環の融合によって形成されます . 自然界では希少ですが、合成は容易に行えます .

製薬アプリケーション

キノキサリンは、多くの製薬および工業用途を持つ、窒素含有ヘテロ環化合物です . オラキンドキシン、エキノマイシン、アチノレウチン、レボマイシン、カルバドキシンなどのキノキサリン含有薬は、現在、抗生物質として市場に出回っています .

生物活性分子の設計と開発

キノキサリンは、数多くの生物活性分子の設計と開発、染料、蛍光材料、エレクトロルミネッセンス材料、太陽電池用途の有機感光剤、高分子オプトエレクトロニクス材料に使用されてきました .

合成戦略の開発

新しい合成戦略と、キノキサリン骨格に適切な官能基を付加するための新しい方法論の開発に大きな努力が注がれてきました .

構造の多様化

構造の多様化のためのアプローチが文書化されており、キノキサリンへのアクセスのための多様な合成経路の最新の包括的な説明を提供しています <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.825579

Safety and Hazards

When handling 5-Nitroquinoxaline, it is advised to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of accidental ingestion or contact, immediate medical attention is required .

将来の方向性

Quinoxaline derivatives, including 5-Nitroquinoxaline, have shown promise in various areas of medicinal chemistry . There is a growing interest in the development of compounds bearing a quinoxaline moiety for antiviral treatment . This promising moiety warrants further investigation, which may yield even more encouraging results regarding this scaffold .

作用機序

Target of Action

Quinoxaline derivatives have been reported to exhibit a wide range of biological activities . For instance, Varenicline, a quinoxaline derivative, acts as a nicotine receptor agonist

Mode of Action

Nitroxoline, a related compound, is known to act as a metal chelator, inhibiting the activity of rna-polymerase This suggests that 5-Nitroquinoxaline might also interact with its targets in a similar manner, leading to changes in cellular processes

Biochemical Pathways

Quinoxaline derivatives have been reported to have various pharmacological properties, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities . These activities suggest that 5-Nitroquinoxaline could potentially affect a wide range of biochemical pathways, but more research is needed to identify the specific pathways involved.

Result of Action

Given the wide range of biological activities exhibited by quinoxaline derivatives , it’s plausible that 5-Nitroquinoxaline could have diverse effects at the molecular and cellular levels.

特性

IUPAC Name

5-nitroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-11(13)7-3-1-2-6-8(7)10-5-4-9-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBOWHSZOCPDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171722
Record name Quinoxaline, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18514-76-6
Record name 5-Nitroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18514-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitroquinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018514766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline, 5-nitro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoxaline, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Nitroquinoxaline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDZ6TV2TNM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Oxaldehyde (40% in water; 1.43 ml, 31.3 mmol) was added to a solution of 3-nitro-o-phenylene-diamine (600 mg, 3.9 mmol) in EtOH (15 ml) and the mixture was heated at 85° C. for 2 h. The solvent was removed in vacuo, the residue was diluted in water and the aqueous phase was extracted with DCM. The organic phase was dried (Na2SO4) and concentrated in vacuo. The crude residue was purified by column chromatography with DCM/MeOH (99:1) as the eluent to give the title compound (666 mg, 97%).
Quantity
1.43 mL
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitroquinoxaline
Reactant of Route 2
Reactant of Route 2
5-Nitroquinoxaline
Reactant of Route 3
Reactant of Route 3
5-Nitroquinoxaline
Reactant of Route 4
Reactant of Route 4
5-Nitroquinoxaline
Reactant of Route 5
Reactant of Route 5
5-Nitroquinoxaline
Reactant of Route 6
Reactant of Route 6
5-Nitroquinoxaline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。